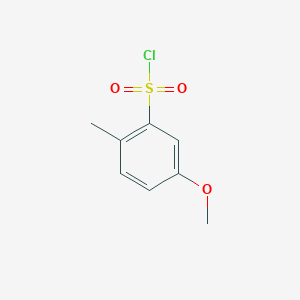![molecular formula C11H14F3N B1455651 3-[3-(Trifluoromethyl)phenyl]butan-1-amine CAS No. 1225961-33-0](/img/structure/B1455651.png)
3-[3-(Trifluoromethyl)phenyl]butan-1-amine
Descripción general
Descripción
3-[3-(Trifluoromethyl)phenyl]butan-1-amine is a chemical compound with the CAS Number: 1225961-33-0 . It has a molecular weight of 217.23 . This compound is traditionally challenging to access and provides a chemically differentiated building block for organic synthesis and medicinal chemistry .
Molecular Structure Analysis
The IUPAC name of this compound is 3-[3-(trifluoromethyl)phenyl]butylamine . The InChI code is 1S/C11H14F3N/c1-8(5-6-15)9-3-2-4-10(7-9)11(12,13)14/h2-4,7-8H,5-6,15H2,1H3 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The storage temperature and shipping temperature are not specified in the search results .Aplicaciones Científicas De Investigación
Synthesis of Cinacalcet HCl
- Scientific Field : Organic Chemistry
- Application Summary : “3-[3-(Trifluoromethyl)phenyl]butan-1-amine” is used in the synthesis of Cinacalcet HCl, a calcimimetic drug approved for the treatment of secondary hyperparathyroidism in patients with chronic renal disease and for the treatment of hypercalcemia in patients with parathyroid carcinoma .
- Methods of Application : The protocol required a Mizoroki–Heck cross-coupling reaction between 1-bromo-3-(trifluoromethyl)benzene and acroleine diethyl acetal, catalyzed by Pd (OAc) 2 in the presence of nBu 4 NOAc (tetrabutylammonium acetate), followed by the hydrogenation reaction of the crude mixture of products in a cascade process .
- Results or Outcomes : The procedure was developed under conventional heating conditions as well as under microwave-assisted conditions. The obtained mixture of 1-(3,3-diethoxypropyl)-3-(trifluoromethyl)benzene, impure for ethyl 3-(3-trifluoromethylphenyl) propanoate, was finally treated, under mild conditions, with potassium diisobutyl- tert -butoxyaluminum hydride (PDBBA) to obtain after hydrolysis 3-(3-trifluoromethylphenyl)propanal, in an excellent overall yield and very high purity .
Synthesis of Fluoxetine
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : “3-[3-(Trifluoromethyl)phenyl]butan-1-amine” is used in the synthesis of Fluoxetine, a selective serotonin reuptake inhibitor (SSRI) used as an antidepressant drug . It is used to treat conditions such as panic disorder, bulimia nervosa, and obsessive–compulsive disorder .
- Methods of Application : The chemical name for fluoxetine is N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine . The exact synthesis process is proprietary information of the pharmaceutical company.
- Results or Outcomes : Fluoxetine has been widely used and has shown effectiveness in treating the aforementioned conditions .
Building Block for Organic Synthesis
- Scientific Field : Organic Chemistry
- Application Summary : “3-[3-(Trifluoromethyl)phenyl]butan-1-amine” provides a chemically differentiated building block for organic synthesis and medicinal chemistry .
- Methods of Application : This hindered amine is traditionally challenging to access, but it is specifically used for the preparation of drug candidates containing hindered amine motifs .
- Results or Outcomes : The exact outcomes depend on the specific synthesis process and the target compound .
Synthesis of Trifluoromethyl Group-Containing Drugs
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : “3-[3-(Trifluoromethyl)phenyl]butan-1-amine” is used in the synthesis of various FDA-approved drugs that contain the trifluoromethyl (TFM, -CF3) group . These drugs have been approved over the last 20 years and have been used for various diseases and disorders .
- Methods of Application : The exact synthesis process is proprietary information of the pharmaceutical companies. However, the review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
- Results or Outcomes : The exact outcomes depend on the specific synthesis process and the target compound. However, these drugs have been found to exhibit numerous pharmacological activities .
Building Block for Organic Synthesis
- Scientific Field : Organic Chemistry
- Application Summary : “3-[3-(Trifluoromethyl)phenyl]butan-1-amine” provides a chemically differentiated building block for organic synthesis and medicinal chemistry . It is specifically used for the preparation of drug candidates containing hindered amine motifs .
- Methods of Application : This hindered amine is traditionally challenging to access, but it is specifically used for the preparation of drug candidates containing hindered amine motifs .
- Results or Outcomes : The exact outcomes depend on the specific synthesis process and the target compound .
Safety And Hazards
Propiedades
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N/c1-8(5-6-15)9-3-2-4-10(7-9)11(12,13)14/h2-4,7-8H,5-6,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBOWSYPTSEMCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)C1=CC(=CC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(Trifluoromethyl)phenyl]butan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



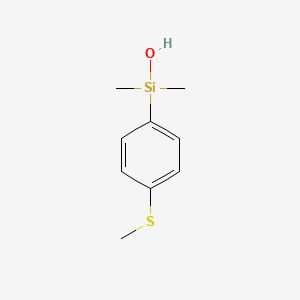
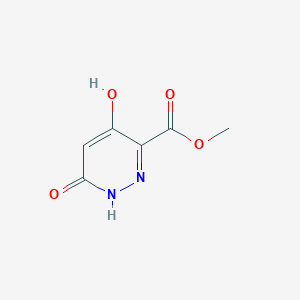
![2,5-Dimethyl-3-[(4-methyl-1-piperazinyl)methyl]benzaldehyde dihydrochloride](/img/structure/B1455570.png)
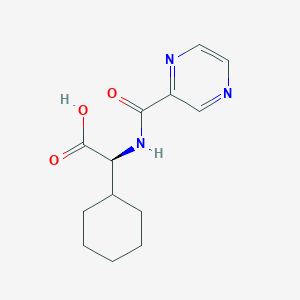
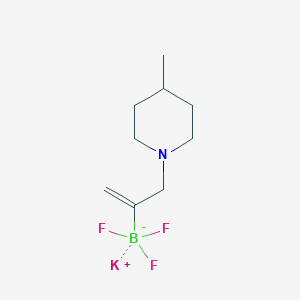
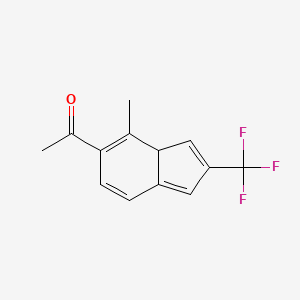
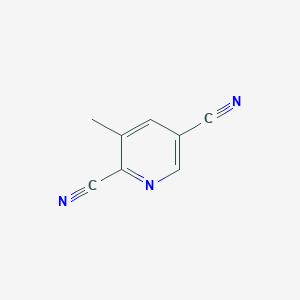
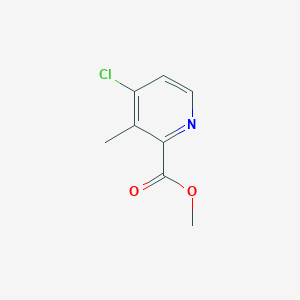
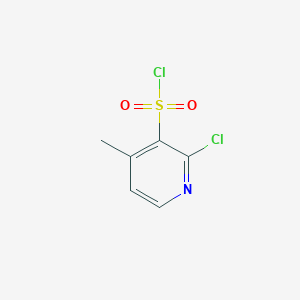
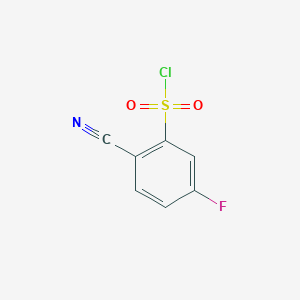
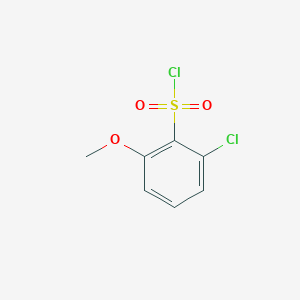
![7-Methylthieno[3,2-d]pyrimidine](/img/structure/B1455585.png)
![4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-b]pyridine hydrochloride](/img/structure/B1455586.png)
